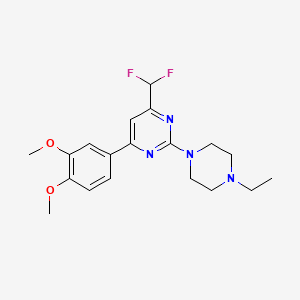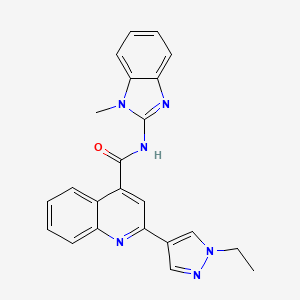![molecular formula C11H11BrF2N4OS B10938336 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10938336.png)
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, difluoromethyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the bromine atom: The bromination of the pyrazole ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Incorporation of the difluoromethyl group: The difluoromethyl group can be introduced using a difluoromethylating reagent such as difluoromethyl iodide or a difluoromethyl sulfone.
Formation of the thiazole ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone or α-haloester.
Coupling of the pyrazole and thiazole rings: The final step involves the coupling of the pyrazole and thiazole rings through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
反応の種類
2-[4-ブロモ-3-(ジフルオロメチル)-5-メチル-1H-ピラゾール-1-イル]-N-(1,3-チアゾール-2-イル)プロパンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化して、対応する酸化生成物を形成できます。
還元: この化合物の還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物中の臭素原子は、アジ化ナトリウムまたはシアン化カリウムなどの試薬による求核置換反応を使用して、他の官能基に置換できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸、水。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、エタノール、テトラヒドロフラン。
置換: アジ化ナトリウム、シアン化カリウム、ジメチルスルホキシド、アセトン。
形成される主な生成物
酸化: カルボン酸またはケトンなどの酸化誘導体の形成。
還元: アルコールまたはアミンなどの還元誘導体の形成。
置換: 臭素原子を置換した、異なる官能基を持つ置換誘導体の形成。
4. 科学研究への応用
2-[4-ブロモ-3-(ジフルオロメチル)-5-メチル-1H-ピラゾール-1-イル]-N-(1,3-チアゾール-2-イル)プロパンアミドには、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に特定の生物学的経路を標的とする新規薬剤の開発における薬理活性剤としての可能性について研究されています。
材料科学: この化合物は、電子材料または光学材料など、独自の特性を持つ先進材料の開発における潜在的な用途について調査されています。
生物学的研究: この化合物は、さまざまな細胞プロセスや分子標的への影響を研究するためのツールとして生物学的研究で使用されています。
工業用途: この化合物は、触媒や他の貴重な化合物の合成のための前駆体としての工業プロセスにおける潜在的な用途について調査されています。
科学的研究の応用
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties, such as electronic or optical materials.
Biological Research: The compound is used as a tool in biological research to study its effects on various cellular processes and molecular targets.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a precursor for the synthesis of other valuable compounds.
作用機序
2-[4-ブロモ-3-(ジフルオロメチル)-5-メチル-1H-ピラゾール-1-イル]-N-(1,3-チアゾール-2-イル)プロパンアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素、受容体、または他のタンパク質に結合して、それらの活性を調節することにより、その効果を発揮する可能性があります。関与する正確な分子標的と経路は、特定の用途や使用状況によって異なる場合があります。
類似化合物との比較
類似化合物
2-[4-クロロ-3-(ジフルオロメチル)-5-メチル-1H-ピラゾール-1-イル]-N-(1,3-チアゾール-2-イル)プロパンアミド: 臭素原子の代わりに塩素原子を持つ類似の構造。
2-[4-ブロモ-3-(トリフルオロメチル)-5-メチル-1H-ピラゾール-1-イル]-N-(1,3-チアゾール-2-イル)プロパンアミド: ジフルオロメチル基の代わりにトリフルオロメチル基を持つ類似の構造。
2-[4-ブロモ-3-(ジフルオロメチル)-5-メチル-1H-ピラゾール-1-イル]-N-(1,3-チアゾール-2-イル)ブタンアミド: プロパンアミド基の代わりにブタンアミド基を持つ類似の構造。
独自性
2-[4-ブロモ-3-(ジフルオロメチル)-5-メチル-1H-ピラゾール-1-イル]-N-(1,3-チアゾール-2-イル)プロパンアミドの独自性は、その官能基の特定の組み合わせにあります。これは、明確な化学的および生物学的特性を与える可能性があります。臭素原子、ジフルオロメチル基、およびチアゾール環の存在は、化合物の反応性、安定性、および分子標的との相互作用に影響を与える可能性があり、さまざまな科学研究への応用に役立つ化合物となっています。
特性
分子式 |
C11H11BrF2N4OS |
|---|---|
分子量 |
365.20 g/mol |
IUPAC名 |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H11BrF2N4OS/c1-5-7(12)8(9(13)14)17-18(5)6(2)10(19)16-11-15-3-4-20-11/h3-4,6,9H,1-2H3,(H,15,16,19) |
InChIキー |
KEAKOSSCLCHOJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=NC=CS2)C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938274.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10938277.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10938292.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938293.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10938294.png)

![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10938307.png)
![N-(2,6-dimethylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938310.png)
![N-(2-fluoro-5-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938312.png)
![4-chloro-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10938318.png)
![4-{[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10938331.png)
![N-{1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-yl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10938333.png)

![8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10938347.png)
